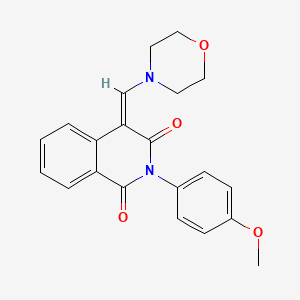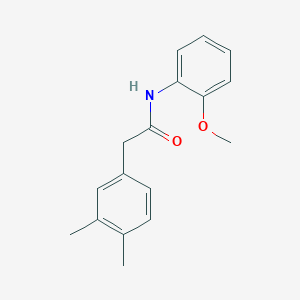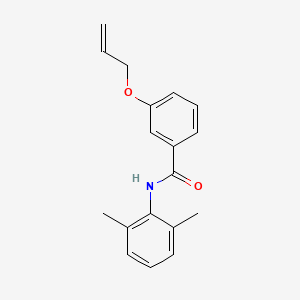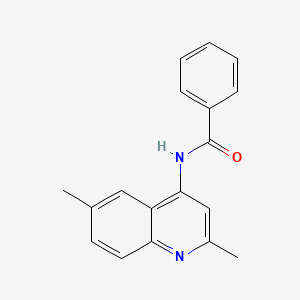![molecular formula C14H13N3O6S B5019931 N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5019931.png)
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide is an organic compound belonging to the class of benzenesulfonamides These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 4-methoxybenzoic acid, followed by sulfonation and subsequent amide formation with 4-aminobenzenesulfonamide. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization, distillation, and chromatography for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, substituted benzenes, and other functionalized aromatic compounds.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro and methoxy groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide
- N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 3-[4-(aminosulfonyl)phenyl]propanoic acid
Uniqueness
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxy group on the benzene ring, along with the sulfonamide linkage, makes this compound particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-23-13-7-2-9(8-12(13)17(19)20)14(18)16-10-3-5-11(6-4-10)24(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQIUXVLCCIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-benzylpiperazin-1-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide;oxalic acid](/img/structure/B5019856.png)

![N-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-2-morpholin-4-ylethanamine](/img/structure/B5019865.png)
![3-[(NAPHTHALEN-2-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5019877.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5019878.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5019880.png)
![N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B5019881.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5019886.png)
![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)

![3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5019903.png)


![N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
